molecular formula C17H15N B14066792 Quinoline, 3-ethyl-2-phenyl- CAS No. 101441-53-6

Quinoline, 3-ethyl-2-phenyl-

Cat. No.: B14066792
CAS No.: 101441-53-6
M. Wt: 233.31 g/mol
InChI Key: NYBZLXFAWRSLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 3-ethyl-2-phenyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its double-ring structure consisting of a benzene ring fused with a pyridine ring

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-ethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Comparison with Similar Compounds

Quinoline, 3-ethyl-2-phenyl- can be compared with other similar compounds, such as:

Uniqueness

Quinoline, 3-ethyl-2-phenyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties .

Properties

CAS No.

101441-53-6

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-ethyl-2-phenylquinoline

InChI

InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3

InChI Key

NYBZLXFAWRSLNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.